Enzymatic Resolution for Enantiopure Ionic Liquids
2-(1H-imidazol-1-yl)cyclohexan-1-ol is the preferred starting material for synthesizing enantiopure imidazolium ionic liquids due to its high efficiency in lipase-catalyzed kinetic resolution. This process yields both (R,R)- and (S,S)-enantiomers with high optical purity [1]. This is a key differentiator from 1-substituted imidazolyl-cyclohexanols, which are not reported for this specific application.
| Evidence Dimension | Suitability as a substrate for lipase-catalyzed kinetic resolution |
|---|---|
| Target Compound Data | Successfully resolved into enantiopure (R,R)- and (S,S)- derivatives |
| Comparator Or Baseline | 1-substituted imidazolyl-cyclohexanols (e.g., from US Pat. 5,091,539) [2] |
| Quantified Difference | Qualitative difference; comparator class not reported as suitable for this specific enzymatic resolution to yield ionic liquid precursors. |
| Conditions | Lipase-catalyzed resolution (e.g., using Candida antarctica lipase B) under controlled conditions. |
Why This Matters
For procurement related to chiral ionic liquid synthesis or asymmetric catalysis, this compound provides a proven, efficient pathway to enantiopure materials, unlike its 1-substituted analogs.
- [1] Busto, E., Gotor‐Fernández, V., Ríos‐Lombardía, N., García‐Verdugo, E., Alfonso, I., García‐Granda, S., ... & Gotor, V. (2007). Simple and straightforward synthesis of novel enantiopure ionic liquids via efficient enzymatic resolution of (±)-2-(1H-imidazol-1-yl)cyclohexanol. Tetrahedron Letters, 48(30), 5251-5254. View Source
- [2] US Patent 5,091,539. Azolyl cycloalkanol derivatives and agricultural fungicides. Sumitomo Chemical Company, Limited. March 10, 1992. View Source
